

Physical characteristics of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

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Compound of Interest

	(R)-1-(2,4-
Compound Name:	Difluorophenyl)ethanamine
	hydrochloride

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An In-Depth Technical Guide to the Physical Characteristics of **(R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride**

Authored by a Senior Application Scientist Introduction: The Strategic Importance of Fluorination and Salt Formation in Pharmaceutical Intermediates

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine that serves as a critical building block in medicinal chemistry and drug development. Its significance is rooted in two key structural features: the strategic difluorination of the phenyl ring and its formulation as a hydrochloride salt. The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, improve binding affinity to target receptors, and increase central nervous system penetration by modulating lipophilicity and basicity.^[1] The 2,4-difluoro substitution pattern, in particular, creates a unique electronic environment that influences the molecule's interaction with biological targets.^[1]

Furthermore, converting the free amine to its hydrochloride salt is a common and vital step in pharmaceutical development. This transformation generally enhances the compound's stability, crystallinity, and, most importantly, its aqueous solubility, which are critical parameters for

handling, formulation, and bioavailability.[\[1\]](#)[\[2\]](#) As such, a thorough understanding of the physical characteristics of this hydrochloride salt is paramount for researchers, scientists, and drug development professionals to ensure its quality, proper handling, and effective use in synthesis and formulation.

This guide provides a detailed examination of the core physical properties of **(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride**, outlines the validated experimental methodologies for their determination, and discusses the implications of these characteristics in a research and development context.

Section 1: Core Chemical and Physical Properties

The fundamental identity and physical nature of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and analytical approaches. The key identifiers and characteristics of **(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride** are summarized below.

Table 1: Chemical Identity and Properties

Property	Value	Source(s)
IUPAC Name	1-(2,4-difluorophenyl)ethanamine hydrochloride	[1]
CAS Number	276875-47-9	[1]
Molecular Formula	C ₈ H ₁₀ ClF ₂ N	[1] [3]
Molecular Weight	193.62 g/mol	[1] [3]
Canonical SMILES	CC(C1=C(C=C(C=C1)F)F)N.Cl	[1]

Table 2: Qualitative Physical Characteristics

Property	Description	Notes
Appearance	White to off-white crystalline powder	Based on typical appearance of similar amine hydrochloride salts. ^{[4][5]} Visual inspection is the primary confirmation.
Odor	Odorless	Characteristic of many amine salts; should be confirmed via organoleptic testing under controlled conditions.

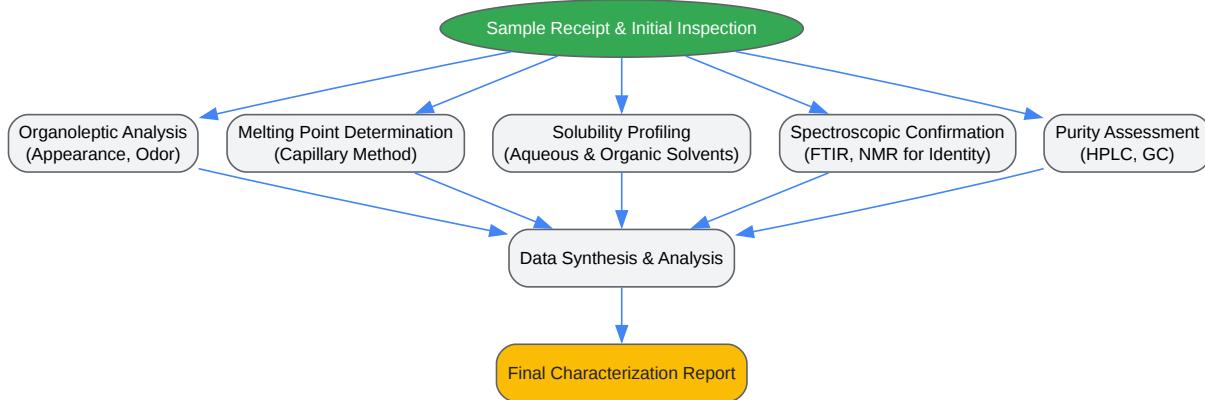
Section 2: Structural Elucidation and Visualization

The arrangement of atoms and the stereochemistry of the molecule are fundamental to its chemical behavior and biological activity. The "(R)" designation indicates a specific three-dimensional arrangement at the chiral center, which is often crucial for selective interaction with biological receptors.

Caption: Chemical structure of **(R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride**.

Section 3: Experimental Methodologies for Physical Characterization

Robust and validated analytical methods are crucial for confirming the quality and consistency of any pharmaceutical intermediate.^[6] The following protocols describe standard, self-validating procedures for determining the key physical characteristics of the title compound.



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Caption: Workflow for the comprehensive physical characterization of a pharmaceutical intermediate.

Determination of Appearance and Odor (Organoleptic Properties)

Causality: This is the first-line quality control check. Any deviation from the expected appearance (e.g., color change, presence of foreign matter) or odor can indicate impurity, degradation, or contamination.

Protocol:

- **Preparation:** Place approximately 100 mg of the sample on a clean, white watch glass. Ensure the analysis is performed under a fume hood with consistent, bright lighting.
- **Visual Inspection:** Observe the sample against both a white and a black background to accurately assess its color and check for any non-uniformity or foreign particulates.
- **Form Assessment:** Examine the sample under a low-power microscope (10x magnification) to confirm its crystalline nature.

- Odor Test: Hold the watch glass approximately 6 inches from the nose and gently waft the air above the sample towards you. Do not directly inhale from the container. Record any perceived odor.
- Validation: The observation should be performed independently by two trained analysts to ensure objectivity. The results must match the specifications on the Certificate of Analysis.

Melting Point Determination

Causality: The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically $<2\text{ }^{\circ}\text{C}$) is characteristic of a pure substance, while a broad or depressed melting range suggests the presence of impurities.[\[7\]](#)

Protocol:

- Instrument Calibration: Calibrate a digital melting point apparatus using certified standards with melting points that bracket the expected range of the sample (e.g., caffeine, vanillin).
- Sample Preparation: Finely crush a small amount of the crystalline sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in the apparatus. Set a heating ramp rate of 1-2 $^{\circ}\text{C}$ per minute for a precise measurement.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
- Validation: Perform the measurement in triplicate. The standard deviation of the measurements should be within an acceptable limit (e.g., $\pm 0.5\text{ }^{\circ}\text{C}$) to ensure reproducibility.

Solubility Analysis

Causality: Solubility data is essential for drug development, influencing everything from reaction conditions during synthesis to the choice of vehicles for formulation and *in vivo* studies.[\[8\]](#) As a hydrochloride salt, enhanced aqueous solubility is expected.

Protocol:

- Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions (pH 4.5, 6.8), methanol, ethanol, and dichloromethane.
- Equilibrium Method:
 - Add a pre-weighed amount of the compound (e.g., 10 mg) to a vial containing a known volume of solvent (e.g., 1 mL).
 - Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
 - Visually inspect for undissolved solids. If fully dissolved, add more solute incrementally until saturation is achieved.
- Quantification (for precise measurement):
 - Once equilibrium is reached with excess solid, centrifuge the sample.
 - Carefully extract an aliquot of the supernatant, filter it (0.22 µm filter), and dilute it appropriately.
 - Analyze the concentration of the dissolved compound using a validated analytical technique like HPLC-UV.[6][9]
- Validation: The experiment should be repeated at least three times for each solvent to ensure the results are statistically significant.

Section 4: The Impact of Physical Properties on Drug Development

The physical characteristics detailed above are not merely data points; they are critical parameters that directly influence the trajectory of a drug development program.

- Purity and Stability: A sharp, well-defined melting point provides confidence in the compound's purity, which is a non-negotiable regulatory requirement. Changes in physical appearance during storage can signal degradation, necessitating further stability studies.[10]

- Formulation and Bioavailability: The solubility profile dictates how the active pharmaceutical ingredient (API) can be formulated.[8] The enhanced aqueous solubility of the hydrochloride salt is advantageous for developing parenteral (injectable) formulations and can improve dissolution rates for oral dosage forms, potentially increasing bioavailability.
- Process Chemistry: Understanding solubility in organic solvents is crucial for optimizing reaction conditions, purification (e.g., crystallization), and minimizing waste during the synthesis of more complex molecules derived from this intermediate.

Conclusion

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a well-defined chemical entity whose value as a pharmaceutical intermediate is underpinned by its specific physical characteristics. Its crystalline, high-purity nature, confirmed by its melting point, and its enhanced aqueous solubility, a direct result of its salt form, are critical attributes. The systematic application of the validated experimental protocols described in this guide enables researchers and drug developers to verify the quality, ensure consistent handling, and effectively leverage this compound in their research and development endeavors, ultimately contributing to the creation of safe and effective medicines.

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